methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-13-6-3-11(4-7-13)17(23)19-18-20(10-16(22)27-2)14-8-5-12(21(24)25)9-15(14)28-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGFZGYTSNMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzoyl chloride with 2-amino-6-nitrobenzothiazole in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with methyl chloroacetate under reflux conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, methanol
Hydrolysis: Aqueous sodium hydroxide, heat
Major Products Formed
Oxidation: 2-[2-(4-aminobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetic acid and methanol
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Studied for its antimicrobial and antioxidant activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
1. Inhibition of Tyrosinase Activity
One of the primary biological activities observed for this compound is its inhibition of tyrosinase, an enzyme critical in melanin synthesis. Tyrosinase inhibition is significant for treating hyperpigmentation disorders. In studies using B16F10 melanoma cells, this compound demonstrated a potent inhibitory effect on tyrosinase activity.
Table 1: Tyrosinase Inhibition IC50 Values
The compound was found to be significantly more effective than the standard kojic acid, indicating its potential as a therapeutic agent for skin lightening.
2. Antioxidant Activity
In addition to its role as a tyrosinase inhibitor, the compound exhibits strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. The antioxidant efficacy was evaluated using several assays where the compound showed results comparable to established antioxidants.
Study on Melanin Production
A study conducted on B16F10 cells revealed that treatment with this compound resulted in a marked reduction in melanin production. The mechanism was attributed to the inhibition of intracellular tyrosinase activity and modulation of signaling pathways involved in melanogenesis.
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed across various concentrations. Results indicated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity over a 72-hour period. This suggests a favorable safety profile for potential therapeutic applications.
Research Findings
Recent investigations have focused on elucidating the structure–activity relationship (SAR) of this compound and its analogs. Variations in substituents significantly impacted both tyrosinase inhibition and antioxidant activities.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Start with commercially available benzothiazole precursors. Introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Imino bond formation : Use a coupling agent like EDCI/HOBt to conjugate the 4-methoxybenzoyl group to the benzothiazole core. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Esterification : React the intermediate with methyl chloroacetate in anhydrous DMF, using K₂CO₃ as a base. Optimize yield by maintaining temperatures below 40°C to prevent hydrolysis .
- Purification : Employ column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .
Q. Which analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group splitting patterns) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the nitro-benzothiazole backbone .
- IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Contradiction resolution : Discrepancies in spectral data (e.g., unexpected NOE effects) can be addressed by X-ray crystallography or 2D NMR (COSY, HSQC) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Findings :
- Anti-inflammatory activity : Analogues with nitro and methoxy groups show COX-2 inhibition (IC₅₀ ~5–10 µM) in murine macrophage assays .
- Antimicrobial potential : Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro) exhibit MIC values of 8–16 µg/mL against S. aureus .
- Limitations : Activity varies with substituent placement; nitro groups at position 6 (vs. 5) enhance selectivity due to steric effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Strategy :
- Substituent screening : Compare analogues with halogen (Cl, F) or methyl groups at position 6. Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts .
- Electronic effects : Replace the methoxy group with stronger electron-donating groups (e.g., -NH₂) to enhance π-stacking with target proteins. DFT calculations (e.g., HOMO-LUMO gaps) predict binding affinity changes .
- Data interpretation : Tabulate IC₅₀ values against substituent Hammett constants (σ) to identify linear free-energy relationships .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) to model binding poses. Prioritize poses with nitro group hydrogen-bonding to Arg120 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzothiazole-enzyme complex. Analyze RMSD and binding energy (MM-PBSA) .
- Validation : Cross-validate with SPR (surface plasmon resonance) to measure experimental binding constants (KD) .
Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?
- Case example : If NMR signals for the imino group conflict, perform variable-temperature NMR to assess tautomerization. For bioactivity discrepancies (e.g., IC₅₀ ±20%), standardize assay protocols (e.g., cell line, incubation time) .
Q. What role does the nitro group play in the compound’s reactivity and metabolic stability?
- Reactivity : The nitro group directs electrophilic substitution to position 4 of the benzothiazole ring. Kinetic studies (UV-Vis monitoring) show nitration rates increase with electron-deficient aromatic systems .
- Metabolism : Cytochrome P450 assays (human liver microsomes) reveal nitro reduction to amine metabolites. Use LC-MS/MS to track metabolite formation and assess toxicity .
Q. What green chemistry strategies can improve the sustainability of its synthesis?
- Approaches :
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in esterification steps .
- Catalysis : Employ immobilized lipases for enantioselective acylations, reducing waste .
- Metrics : Calculate E-factor (kg waste/kg product) and compare with traditional routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
